Sodium monomethyl adipate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
5877-45-2 |
|---|---|
Molecular Formula |
C7H11NaO4 |
Molecular Weight |
182.15 g/mol |
IUPAC Name |
sodium;6-methoxy-6-oxohexanoate |
InChI |
InChI=1S/C7H12O4.Na/c1-11-7(10)5-3-2-4-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
XWMAGYLNUHTFKC-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Direct Esterification and Half-Esterification Processes
Acid catalysis is a conventional and widely employed method for esterification. This approach can be divided into homogeneous and heterogeneous catalysis, depending on the phase of the catalyst relative to the reactants.
Heterogeneous acid catalysis offers significant advantages, including ease of catalyst separation from the product mixture, potential for catalyst reuse, and often milder reaction conditions, contributing to a more environmentally benign process. google.com Solid acid catalysts, such as ion-exchange resins, are prominent in this field.
Macroporous cation exchange resins, particularly polystyrene-based resins like Amberlyst-15, have been effectively used to catalyze the mono-esterification of adipic acid. google.comsphinxsai.com These resins possess strongly acidic sulfonic groups that serve as the catalytic sites. arkat-usa.org The process typically involves reacting adipic acid with methanol (B129727) in the presence of the resin. Optimization of reaction parameters such as temperature, reactant molar ratio, and catalyst loading is crucial for maximizing the yield of monomethyl adipate (B1204190) while minimizing the formation of the diester byproduct. sphinxsai.com Research has shown that using these resins can lead to high yields of the desired monoester (up to 96.8%) with high purity (>98.5%). google.com The macroporous structure of these catalysts allows reactants to access the active sites, facilitating the reaction even in non-swelling organic media. dupont.com
Another approach involves the use of acidic alumina (B75360) (Al2O3), which has demonstrated the ability to selectively catalyze the monomethyl esterification of linear dicarboxylic acids like adipic acid. rsc.org In a batch reactor at room temperature, using acidic alumina as the catalyst resulted in an 80% yield of monomethyl adipate after 48 hours. rsc.org
| Catalyst | Reactants | Temperature (°C) | Yield of Monomethyl Adipate (%) | Reference |
| Acidic Alumina (Al2O3) | Adipic acid, Methanol | Room Temperature | 80 | rsc.org |
| Macroporous Cation Exchange Resin | Adipic acid, Methanol | 20-100 | 95.8 - 96.8 | google.com |
| Amberlyst-15 | Adipic acid, Methanol | 40-60 | (Data focuses on diester) | sphinxsai.com |
Homogeneous acid catalysis, typically employing strong mineral acids like sulfuric acid (H₂SO₄), is a traditional method for esterification. khanacademy.org In this process, the acid catalyst protonates the carbonyl oxygen of adipic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol. thaiscience.infoekb.eg
While effective in promoting the reaction, homogeneous catalysis presents several challenges. A primary concern is the lack of selectivity, often leading to the formation of a significant amount of the diester, dimethyl adipate, alongside the desired monoester. google.com Controlling the reaction to favor mono-esterification requires careful management of reaction conditions, such as the molar ratio of reactants and reaction time. Additionally, the use of strong, corrosive acids like sulfuric acid necessitates specialized equipment and raises environmental concerns. nih.gov The separation of the catalyst from the product mixture can be complex and costly, often requiring neutralization and washing steps that generate wastewater. google.com
One strategy to improve selectivity involves a two-step process where adipic acid is first converted to adipic anhydride (B1165640) using an acid catalyst, which is then subjected to alcoholysis with methanol to yield the monoester. google.com This method can reportedly increase the purity of monomethyl adipate to over 99.0% with yields around 96-97%. google.com
Enzymatic synthesis represents a greener and more selective alternative to chemical catalysis for producing adipate esters. scielo.br Lipases are the most commonly used enzymes for this purpose due to their high catalytic activity, stability in organic solvents, and high degree of specificity. scielo.brchemrxiv.orgmdpi.com
Lipases, particularly Lipase (B570770) B from Candida antarctica (CALB), are highly effective biocatalysts for the esterification of adipic acid with methanol. nih.govpan.olsztyn.pl These enzymes can catalyze reactions under mild conditions, which minimizes energy consumption and reduces the formation of byproducts. mdpi.com The high selectivity of lipases often allows for the specific synthesis of the monoester with high purity. mdpi.com
The reaction mechanism for lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acid to form an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester and regenerate the free enzyme. nih.govmdpi.comrsc.org Transesterification, where an existing ester is reacted with an alcohol, is another viable lipase-catalyzed route. mdpi.comnih.gov For instance, divinyl adipate can be polymerized with glycols in a lipase-catalyzed reaction, indicating the enzyme's utility in forming ester bonds. researchgate.net
| Enzyme | Reaction Type | Substrates | Key Finding | Reference |
| Candida antarctica Lipase B (CALB) | Esterification | Adipic acid, Methanol | Follows Ping-Pong Bi-Bi mechanism with methanol inhibition. | nih.gov |
| Candida rugosa Lipase | Esterification | Adipic acid, Methanol | Optimum yield of 80% achieved after 2.5 hours at 50°C. | researchgate.net |
| Lipase | Transesterification | Triglycerides, Alcohols | Effective alternative to chemical catalysis, often requiring a biphasic system. | nih.gov |
While free lipases are effective, their use in industrial processes can be limited by factors such as low operational stability and difficulty in recovery and reuse. acs.org Immobilization of lipases onto solid supports is a key strategy to overcome these limitations. mdpi.com Immobilization enhances the stability and reusability of the enzyme, making the process more economically viable. acs.orgnih.gov
A widely used commercial immobilized lipase is Novozym 435, which consists of CALB adsorbed onto a macroporous acrylic resin. rsc.orgrsc.orgnih.gov This biocatalyst has demonstrated high efficiency and stability in various esterification reactions, including the synthesis of adipate esters. rsc.orgnih.govnih.gov Other immobilization supports include layered double hydroxides (LDHs), magnetic nanoparticles, and silica (B1680970) gels, which can be achieved through methods like physical adsorption or covalent attachment. researchgate.netfrontiersin.orgnih.gov
Enzymatic Synthesis of Methyl Adipate Derivatives
Bioreactor Design and Process Optimization for Enzymatic Routes
The enzymatic synthesis of dicarboxylic acid monoesters like monomethyl adipate represents a green chemistry approach, often utilizing lipases. The design of bioreactors and optimization of process parameters are critical for achieving high yield and selectivity.
Bioreactor Design: For enzymatic esterification, various bioreactor configurations can be employed, with packed bed reactors (PBRs) and continuously stirred tank reactors (CSTRs) being common choices.
Packed Bed Reactors (PBRs): In a PBR setup, the enzyme, typically immobilized on a solid support, is packed into a column. The substrate stream, consisting of adipic acid and methanol in a suitable solvent, is passed through the column. This configuration allows for continuous operation and easy separation of the product from the immobilized enzyme, which can be reused, thereby reducing costs. mdpi.com
Continuously Stirred Tank Reactors (CSTRs): CSTRs provide excellent mixing and temperature control, which is crucial for maintaining optimal enzyme activity. In this setup, the enzyme (either free or immobilized) is suspended in the reaction mixture. While CSTRs can handle higher substrate concentrations and solid particles, downstream separation of the enzyme can be more complex than in PBRs.
Process Optimization: The efficiency of the enzymatic synthesis is highly dependent on several parameters that must be carefully optimized.
Enzyme Selection and Loading: Lipases, such as Candida antarctica lipase B (CALB), are commonly used for esterification reactions due to their high selectivity. mdpi.comresearchgate.net The optimal enzyme loading needs to be determined, as an insufficient amount will result in slow reaction rates, while an excess may not be cost-effective.
Substrate Molar Ratio: The molar ratio of adipic acid to methanol influences the equilibrium of the esterification reaction. An excess of methanol is often used to shift the equilibrium towards the formation of the monoester.
Temperature and pH: Enzymes have an optimal temperature and pH range for their activity. For lipases, temperatures are typically maintained between 40-60°C. The pH of the reaction medium is also critical and is controlled to maximize enzyme stability and activity.
Water Removal: Water is a byproduct of the esterification reaction, and its accumulation can lead to the reverse reaction (hydrolysis), reducing the yield of the monoester. mdpi.com To counter this, techniques such as pervaporation or the use of molecular sieves can be integrated into the bioreactor system to continuously remove water. mdpi.com
Solvent Selection: The choice of solvent can significantly impact enzyme activity and substrate solubility. Organic solvents are often used to favor the esterification reaction over hydrolysis.
| Parameter | Typical Range/Condition | Rationale |
|---|---|---|
| Bioreactor Type | Packed Bed Reactor (PBR), Continuously Stirred Tank Reactor (CSTR) | PBR allows for continuous operation and easy enzyme recycling. CSTR provides excellent mixing and temperature control. |
| Enzyme | Immobilized Lipase (e.g., Novozym 435) | High selectivity for monoester formation and enhanced stability and reusability. researchgate.net |
| Temperature | 40 - 60 °C | Optimal range for lipase activity while minimizing thermal denaturation. |
| Substrate Ratio | Excess Methanol | Shifts reaction equilibrium towards product formation. |
| Water Removal | Molecular Sieves, Pervaporation | Prevents the reverse hydrolysis reaction, thereby increasing product yield. mdpi.com |
Alkali-Mediated Hydrolysis Methods for Monomethyl Adipate Formation
An alternative route to monomethyl adipate is through the partial hydrolysis of a diester, such as dimethyl adipate. This reaction is typically mediated by an alkali, like sodium hydroxide (B78521). The process involves the saponification of one of the ester groups.
The reaction mechanism is a nucleophilic acyl substitution. The hydroxide ion (OH⁻) from the alkali acts as a nucleophile and attacks one of the carbonyl carbons of the dimethyl adipate. This leads to the formation of a tetrahedral intermediate. Subsequently, the methoxide (B1231860) ion (CH₃O⁻) is eliminated, and upon acidification, the carboxylate group is protonated to yield monomethyl adipate. Careful control of the stoichiometry of the base is crucial to favor the formation of the monoester over the complete hydrolysis to adipic acid. chemrxiv.orgnih.gov
Electrochemical Synthesis and Kolbe Electrolysis
Electrochemical methods, particularly Kolbe electrolysis, offer a distinct pathway for synthesizing derivatives from monomethyl adipate. This method involves the decarboxylative dimerization of carboxylates.
Anodic Condensation Reactions of Monomethyl Adipate Anions
In the context of monomethyl adipate, Kolbe electrolysis is primarily used to synthesize dimethyl sebacate (B1225510). The process begins with the partial neutralization of monomethyl adipate to form its carboxylate anion. cambridge.org When an electric current is passed through a solution of this salt (the electrolyte), the monomethyl adipate anion migrates to the anode. vedantu.comunacademy.com
At the anode, the anion undergoes a one-electron oxidation to form a carboxyl radical. This radical is unstable and rapidly undergoes decarboxylation (loss of CO₂) to generate a primary radical. organic-chemistry.orgaakash.ac.in Two of these radicals then combine (dimerize) to form the C-C bond of dimethyl sebacate. wikipedia.org
Influence of Electrode Materials (e.g., Platinum) on Reaction Efficiency and Selectivity
The choice of anode material is critical in Kolbe electrolysis as it significantly influences the reaction's efficiency and selectivity. Platinum (Pt) is the most commonly used and effective anode material for this reaction. nih.gov
The high efficiency of platinum is attributed to its high oxygen overpotential, which suppresses the competing oxygen evolution reaction (OER). utwente.nl The surface of the platinum anode is believed to facilitate the adsorption of the carboxylate radicals, increasing their surface concentration and thereby promoting the desired dimerization reaction over side reactions. researchgate.net Studies have shown that even the physical form of the platinum, such as smooth foil versus platinized titanium, can impact the coulombic efficiency and product yield. nih.gov While platinized titanium can be a cost-effective alternative to pure platinum, the integrity and complete coverage of the platinum layer are essential for maintaining high efficiency. nih.gov Research indicates that even small exposed areas of the titanium substrate can lead to a significant drop in performance. nih.gov
Electrolyte Composition and Process Parameter Optimization for Electrochemical Pathways
The composition of the electrolyte and various process parameters are key to optimizing the Kolbe electrolysis of monomethyl adipate.
Solvent: Methanol is a common solvent for this reaction as it can dissolve both the monomethyl adipate and its salt.
Supporting Electrolyte and pH: The degree of neutralization of the monomethyl adipate with a base (e.g., sodium hydroxide or potassium hydroxide) determines the concentration of the carboxylate anion. The pH of the electrolyte plays a crucial role; a pH close to or slightly above the pKa of the carboxylic acid generally favors the Kolbe reaction. researchgate.net
Current Density: High current densities are often preferred for Kolbe electrolysis as they tend to favor the radical dimerization pathway over other potential side reactions. nih.gov
Temperature: The reaction is typically carried out at low to moderate temperatures to minimize side reactions.
| Parameter | Condition/Material | Influence on Kolbe Electrolysis |
|---|---|---|
| Anode Material | Platinum, Platinized Titanium | High oxygen overpotential suppresses OER; surface promotes radical dimerization. nih.govutwente.nl |
| Solvent | Methanol | Good solubility for reactants. |
| Electrolyte pH | Near or slightly above the pKa of the carboxylic acid | Optimizes carboxylate anion concentration and suppresses side reactions. researchgate.net |
| Current Density | High | Favors the desired decarboxylation-coupling pathway. nih.gov |
| Temperature | Low to moderate | Minimizes the formation of byproducts. |
Mechanistic Insights into Decarboxylation-Coupling Processes
The mechanism of the Kolbe electrolysis is generally accepted to proceed through a radical pathway. vedantu.comwikipedia.org The process at the anode involves the following key steps:
Oxidation: The carboxylate anion (RCOO⁻) is oxidized to a carboxyl radical (RCOO•). RCOO⁻ → RCOO• + e⁻
Decarboxylation: The carboxyl radical rapidly loses a molecule of carbon dioxide to form an alkyl radical (R•). RCOO• → R• + CO₂
Dimerization: Two alkyl radicals combine to form a new carbon-carbon bond, resulting in the dimerized product (R-R). unacademy.comorganic-chemistry.org 2 R• → R-R
In the case of monomethyl adipate, the radical formed after decarboxylation is •(CH₂)₄COOCH₃. The dimerization of this radical leads to the formation of dimethyl sebacate. The efficiency of this coupling is dependent on the stability of the radical intermediate and the conditions at the electrode surface that favor dimerization over other potential radical reactions, such as disproportionation or reaction with the solvent. cambridge.org The platinum electrode surface is thought to play a crucial role in stabilizing the adsorbed radical intermediates, thereby promoting the high yields observed for the coupling reaction. researchgate.netnih.gov
Novel and Sustainable Synthetic Routes for Monomethyl Adipate
The development of novel and sustainable synthetic routes for producing adipates, including monomethyl adipate, is driven by the need to replace petrochemical-based production methods with more environmentally friendly alternatives. researchgate.netnih.gov Traditional synthesis of adipic acid, a precursor to its esters, often involves the use of strong acids like nitric acid, which can lead to the emission of nitrous oxide, a potent greenhouse gas. researchgate.netresearchgate.net Consequently, significant research has focused on utilizing renewable biomass as a feedstock and employing green chemistry principles to minimize the environmental impact of production. nih.govejosdr.com
Selective Oxidation of Biomass-Derived Precursors to Monomethyl Adipate
A promising sustainable approach to producing monomethyl adipate is through the selective oxidation of precursors derived from biomass. ejosdr.comfau.eu This strategy leverages the abundance of oxygenated compounds in biomass, such as sugars and their derivatives, to create valuable chemicals. researchgate.nethse.ru
One notable pathway involves the conversion of biomass-derived mucic acid into adipates. rsc.orgrsc.org Researchers have developed a one-step process using a heterogeneous, bifunctional Ir-ReOx/C catalyst. rsc.orgrsc.org This process combines deoxydehydration (DODH) and catalytic transfer hydrogenation (CTH) with isopropanol (B130326) serving as both a green solvent and a reductant. rsc.orgrsc.org This catalytic system has demonstrated good yields (63%) without the need for harsh additives or high-pressure hydrogen gas. rsc.orgrsc.org The catalyst also shows potential for reuse and regeneration over multiple cycles, enhancing its sustainability. rsc.org
Another significant route starts with glucose, a readily available sugar from cellulose (B213188). nih.govejosdr.com This method involves a two-step transformation where glucose is first oxidized to glucaric acid. nih.gov Subsequently, a bifunctional catalyst, such as palladium and rhenium oxide on an activated carbon support, is used for the deoxygenation of glucaric acid to yield adipic acid with high efficiency (up to 99% yield). nih.gov The adipic acid can then be esterified to produce monomethyl adipate. The presence of palladium in the catalyst is crucial as it not only hydrogenates olefin intermediates but also works synergistically with rhenium oxide to facilitate the removal of hydroxyl groups. nih.gov
The choice of catalyst and support material plays a critical role in the efficiency and selectivity of these reactions. rsc.org For instance, carbon-supported rhenium oxide has been identified as highly effective for the DODH of mucic acid. rsc.org The development of these catalytic systems represents a significant step towards creating commercially viable and environmentally sound methods for producing adipates from renewable resources. nih.govrsc.org
| Biomass Precursor | Catalyst System | Key Process | Reported Yield | Reference |
|---|---|---|---|---|
| Mucic Acid | Ir-ReOx/C | Deoxydehydration (DODH) & Catalytic Transfer Hydrogenation (CTH) | 63% (Adipates) | rsc.org, rsc.org |
| Glucose (via Glucaric Acid) | Pd-ReOx/Activated Carbon | Deoxygenation | 99% (Adipic Acid) | nih.gov |
Utilization of Ionic Liquid Catalysts in Adipate Synthesis
Ionic liquids (ILs) are gaining attention as catalysts and solvents in the synthesis of adipates due to their unique properties, such as low volatility, high thermal stability, and tunable acidity. researchgate.netmdpi.com These characteristics position them as "green" alternatives to conventional volatile organic solvents. researchgate.net
In the context of adipate synthesis, acidic ionic liquids have been shown to effectively catalyze the selective oxidation of biomass-derived intermediates. For example, research has demonstrated the use of acidic ILs in the conversion of 2-methoxycyclohexanone (B1203222) to monomethyl adipate. researchgate.netacs.org The effectiveness of ILs in such reactions often stems from their ability to act as both a solvent and a catalyst, facilitating the reaction and simplifying downstream processing. mdpi.com
Ionic liquids can be designed for specific tasks, and their anion and cation pairings can be modified to optimize catalytic activity and selectivity for a desired product. mdpi.com This tunability is particularly advantageous in complex biomass conversion processes. Furthermore, the non-volatile nature of ILs allows for easier product separation and potential recycling of the catalyst system, which aligns with the principles of sustainable chemistry. mdpi.comrsc.org
The application of ILs is not limited to oxidation reactions. They are also effective catalysts for transesterification reactions, which are essential for converting dialkyl adipates or adipic acid into monomethyl adipate. beilstein-journals.org For instance, basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH) have been successfully used as catalysts for transesterification processes. beilstein-journals.org
| Application | Type of Ionic Liquid | Example Precursor/Reactant | Advantage | Reference |
|---|---|---|---|---|
| Selective Oxidation | Acidic Ionic Liquids | 2-methoxycyclohexanone | Acts as both catalyst and solvent. | researchgate.net, acs.org |
| Transesterification | Basic Ionic Liquids (e.g., [BMIM]OH) | Dialkyl Carbonates | High efficiency and selectivity. | beilstein-journals.org |
| Biomass Liquefaction | Acidic Ionic Liquids | General Biomass | Tunable properties for targeted conversion. | mdpi.com |
Green Chemistry Principles in Sodium Monomethyl Adipate Production Methodologies
The production of this compound through novel synthetic routes is increasingly guided by the principles of green chemistry to ensure sustainability. fatfinger.ionih.gov These principles provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. fatfinger.ioresearchgate.net
Key green chemistry principles applied in the synthesis of adipates from biomass include:
Use of Renewable Feedstocks : The shift from petrochemical feedstocks to renewable biomass, such as glucose and mucic acid, is a cornerstone of these sustainable methodologies. researchgate.netejosdr.com Biomass is an abundant and carbon-neutral resource. ejosdr.com
Waste Prevention : Catalytic routes that offer high selectivity and yield, such as the 99% yield of adipic acid from glucaric acid, minimize the formation of byproducts and waste. nih.govgreenchemistry-toolkit.org
Atom Economy : Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org The development of one-step reactions, like the conversion of mucic acid to adipates, improves atom economy by reducing the number of synthetic steps. rsc.org
Safer Solvents and Auxiliaries : The use of greener solvents like isopropanol instead of hazardous organic solvents is a significant improvement. rsc.org Ionic liquids are also explored as safer alternatives due to their low volatility. researchgate.net
Catalysis : The use of highly efficient and reusable catalysts, such as the heterogeneous catalysts employed in biomass conversion, is preferred over stoichiometric reagents. ejosdr.comrsc.org This reduces waste and improves the economic viability of the process. rsc.org
By integrating these principles, the production of this compound can become part of a more sustainable chemical industry, reducing environmental impact and reliance on finite fossil fuels. researchgate.netnih.gov
Chemical Transformations and Reactivity Studies
Reaction Kinetics and Thermodynamic Analysis of Adipate (B1204190) Transformations
The chemical behavior of sodium monomethyl adipate is intrinsically linked to the reactivity of its parent ester, monomethyl adipate, and related diesters. Kinetic studies on the transformation of adipate esters, particularly through saponification and esterification, provide critical insights into reaction rates, mechanisms, and the influence of various experimental parameters.
The saponification of dialkyl adipates, such as diethyl adipate, with sodium hydroxide (B78521) is a well-documented consecutive two-step reaction where the corresponding sodium monoalkyl adipate is a key intermediate. uobaghdad.edu.iqdoaj.org The process can be represented as:
Step 1: Diester + OH⁻ → Monoester⁻ + Alcohol
Step 2: Monoester⁻ + OH⁻ → Diacid²⁻ + Alcohol
Kinetic analysis of the saponification of diethyl adipate has been performed under various conditions. In one study using reactive distillation, the reaction order for the first step was determined to be 1.5, with a reaction rate constant (k) of 0.8 m³/kmol·s at 100°C. uobaghdad.edu.iqdoaj.org This process utilized distillation to selectively remove the intermediate product, sodium monoethyl adipate, thereby enhancing the yield of the monoester. researchgate.net The conversion to the monoester was significantly influenced by the initial mole ratio of the reactants and the concentration of the sodium hydroxide solution. uobaghdad.edu.iqdoaj.org
Conversely, the esterification of adipic acid with methanol (B129727) to produce monomethyl adipate and subsequently dimethyl adipate is an equilibrium-limited reaction. sphinxsai.com Kinetic studies performed with an Amberlyst-15 catalyst show that the reaction rate increases with temperature and catalyst loading. sphinxsai.com The use of excess methanol shifts the equilibrium towards the formation of the ester products. sphinxsai.com The activation energy for this esterification has been calculated to be 14.471 kJ/mol, indicating the energy barrier that must be overcome for the reaction to proceed. sphinxsai.com
Table 1: Kinetic Parameters for Adipate Ester Transformations
| Reaction | Reactants | Catalyst/Medium | Key Kinetic Parameter | Value | Reference |
|---|---|---|---|---|---|
| Saponification (Step 1) | Diethyl Adipate + NaOH | Aqueous | Reaction Order | 1.5 | uobaghdad.edu.iqdoaj.org |
| Saponification (Step 1) | Diethyl Adipate + NaOH | Aqueous | Rate Constant (k) at 100°C | 0.8 m³/kmol·s | uobaghdad.edu.iqdoaj.org |
| Esterification | Adipic Acid + Methanol | Amberlyst-15 | Activation Energy (Ea) | 14.471 kJ/mol | sphinxsai.com |
Functional Group Interconversions Involving the Monomethyl Adipate Moiety
The this compound molecule possesses two distinct functional groups: a sodium carboxylate group and a methyl ester group. This duality allows for a range of selective chemical transformations, known as functional group interconversions, which are fundamental in synthetic organic chemistry. ub.edusolubilityofthings.com
Reactions at the Carboxylate Group: The sodium carboxylate is the conjugate base of a carboxylic acid.
Protonation: Treatment with a strong acid will readily convert the carboxylate anion back into a free carboxylic acid (monomethyl adipate). This is a crucial first step for many subsequent reactions.
Conversion to other acid derivatives: Once converted to the carboxylic acid, standard organic transformations can be applied. For example, treatment with thionyl chloride or oxalyl chloride could yield the corresponding acyl chloride. This highly reactive intermediate can then be converted into amides (by reacting with amines), or other esters (by reacting with different alcohols).
Reactions at the Ester Group: The methyl ester group can also undergo several important interconversions. vanderbilt.edu
Hydrolysis (Saponification): As discussed in the kinetics section, treatment with a base like sodium hydroxide will hydrolyze the ester to a carboxylate, ultimately yielding adipic acid (as its disodium (B8443419) salt). Acid-catalyzed hydrolysis would also yield adipic acid.
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group, forming a new ester. This is a common strategy to modify the properties of the ester.
Reduction: Strong reducing agents, such as lithium aluminum hydride, can reduce the ester functional group to a primary alcohol, yielding 6-hydroxyhexanoic acid or related structures after appropriate workup.
Amidation: Direct reaction with amines to form amides is possible but often requires high temperatures or specific catalysts.
These interconversions allow the monomethyl adipate moiety to serve as a versatile building block for the synthesis of more complex molecules. solubilityofthings.com
Oligomerization and Polymerization Initiation Mechanisms
Adipic acid and its esters are cornerstone monomers for the production of polyesters and polyamides. This compound, containing both a nucleophilic carboxylate and an ester group, has potential roles in polymerization processes, primarily as an initiator or a comonomer after functional group interconversion.
One potential mechanism is anionic ring-opening polymerization. The carboxylate anion of this compound is a nucleophile capable of initiating the polymerization of cyclic esters like caprolactone (B156226) or lactide. The initiation step would involve the nucleophilic attack of the carboxylate on the carbonyl carbon of the cyclic monomer, leading to the opening of the ring and the formation of a new ester linkage with a terminal carboxylate that can then propagate the chain.
Furthermore, after protonation to form monomethyl adipate, the molecule can be used in step-growth polymerization. nih.gov The free carboxylic acid can react with a diol (like 1,4-butanediol) in a condensation reaction to form a polyester (B1180765). In this scenario, the monomethyl adipate acts as a chain terminator or an end-capping agent because it has only one carboxylic acid group, thus controlling the molecular weight of the resulting polymer. If both the ester and carboxylate ends are modified to be reactive with a comonomer, it can be incorporated into the main polymer chain.
The initiation of polymerization can also be achieved through redox systems. While not directly employing this compound, free-radical polymerization of various monomers is often initiated by redox couples, which generate radical species that start the polymerization chain reaction. mdpi.com
Investigations into Side Reactions and Byproduct Formation During Synthesis
The primary method of synthesis involves the direct esterification of adipic acid. The main competing reactions and byproducts include:
Formation of Dimethyl Adipate: The most significant side reaction is the further esterification of the desired monomethyl adipate to form the diester, dimethyl adipate. google.com Because the monoester still contains a free carboxylic acid group, it can react with another molecule of methanol under the reaction conditions.
Unreacted Adipic Acid: Due to the reversible nature of esterification, the reaction often does not go to completion, leaving a certain amount of unreacted adipic acid in the final product mixture. google.com Separating the monoester from both the starting diacid and the diester byproduct can be a complicated process. google.com
Hydrolysis: The presence of water, which is a product of the esterification reaction, can lead to the hydrolysis of both the monoester and diester back to adipic acid, further complicating the equilibrium. google.com
To mitigate these side reactions, various strategies have been developed. One approach involves generating adipic anhydride (B1165640) as an intermediate, which then reacts with methanol to form the monoester, reducing the formation of the diester byproduct and increasing the yield to approximately 96-97%. google.com Another method employs specific catalysts and reaction conditions, such as using macroporous cation exchange resins, to improve selectivity and achieve high yields (around 96%) with high purity (>99%). google.com
Table 2: Common Side Reactions and Byproducts in Monomethyl Adipate Synthesis
| Side Reaction Type | Description | Key Byproduct(s) | Reference |
|---|---|---|---|
| Over-esterification | The carboxylic acid group of monomethyl adipate reacts with another molecule of methanol. | Dimethyl adipate | google.com |
| Incomplete Reaction | The esterification equilibrium is reached before all the starting material is consumed. | Adipic acid | google.com |
| Hydrolysis | The ester product reacts with water (a byproduct of esterification) to revert to the acid. | Adipic acid | google.com |
Applications in Advanced Chemical Synthesis and Materials Science Research
Intermediate in the Synthesis of Dicarboxylic Acid Derivatives
The bifunctional nature of monomethyl adipate (B1204190), possessing both a carboxylate group (as its sodium salt) and an ester group, makes it a valuable intermediate for elongating carbon chains and creating both symmetrical and potentially unsymmetrical diesters.
A significant industrial application of sodium monomethyl adipate is in the production of dimethyl sebacate (B1225510) through Kolbe electrolysis. This electrochemical process involves the oxidative dimerization of carboxylates. In this reaction, a methanolic solution containing monomethyl adipate is partially neutralized with an alkali, such as sodium hydroxide (B78521), creating a mixture of the free monoester and its sodium salt (this compound).
The electrolysis of this solution at an anode results in the coupling of two adipate monoester radicals, forming the ten-carbon diester, dimethyl sebacate. This reaction is a cornerstone of dicarboxylic acid synthesis and is detailed in numerous chemical process patents. Research has focused on optimizing this process to achieve high current efficiency and product purity by controlling parameters such as electrolyte velocity and the concentration of dimethyl sebacate in the electrolytic solution.
| Reactant | Process | Primary Product | Key Feature |
|---|---|---|---|
| Monomethyl adipate and its sodium salt | Kolbe Electrolytic Condensation | Dimethyl sebacate | Electrochemical dimerization extends the carbon chain from C6 to C10. |
The synthesis of unsymmetrical adipate esters, such as methyl ethyl adipate, from this compound is not extensively detailed in publicly available research. While theoretically possible through standard esterification of the free carboxyl group, the primary documented application for this intermediate is dimerization via electrolysis rather than the creation of mixed esters.
Precursor for Specialty Chemicals and Advanced Organic Molecules
Beyond its role in synthesizing longer-chain dicarboxylic acids, monomethyl adipate is a key starting material for complex molecules with potential therapeutic applications. Its structure provides a versatile scaffold for building molecules with specific biological targets.
Monomethyl adipate serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). One documented application is its use as a starting material for producing 5-chlorocarbonyl-pentanoic acid methyl ester. researchgate.net This reactive compound is itself an intermediate used in the broader field of pharmaceutical synthesis, highlighting the foundational role of monomethyl adipate in creating more complex drug precursors. researchgate.net
Research into novel therapeutic agents has identified monomethyl adipate as a useful synthetic intermediate for creating mannose-linked biphenylylacetic acid derivatives. chemicalbook.comchemicalbook.com These complex molecules are investigated as potential inhibitors of selectin-mediated cell adhesion, a process involved in inflammatory conditions. chemicalbook.com The adipate moiety often serves as a linker or spacer within these larger, biologically active structures.
Monomethyl adipate is a valuable precursor in the development of histone deacetylase (HDAC) inhibitors, a class of compounds investigated for their potential antitumor activities. chemicalbook.comchemicalbook.com It can be used to prepare specific families of HDAC inhibitors, such as those based on a 1,3,4-thiadiazole (B1197879) hydroxamic acid structure. chemicalbook.com
Furthermore, direct use of monomethyl adipate in synthetic pathways has been documented. For example, in the development of novel dual inhibitors targeting both the Epidermal Growth Factor Receptor (EGFR) and HDACs, the monomethyl ester of adipic acid is used as a reagent. nih.gov In one synthesis, it is condensed with an amine intermediate to form a longer chain that becomes part of the final inhibitor structure, demonstrating its role as a linker to connect the zinc-binding group to the main scaffold of the drug candidate. nih.gov
| Application Area | Specific Use of Monomethyl Adipate | Resulting Compound Class/Intermediate |
|---|---|---|
| Pharmaceutical Intermediates | Starting material for synthesis. researchgate.net | 5-chlorocarbonyl-pentanoic acid methyl ester. researchgate.net |
| Cell Adhesion Inhibitors | Intermediate in synthesis. chemicalbook.comchemicalbook.com | Mannose-linked biphenylylacetic acid derivatives. chemicalbook.comchemicalbook.com |
| Histone Deacetylase (HDAC) Inhibitors | Precursor for linker and scaffold construction. chemicalbook.comnih.gov | 1,3,4-thiadiazole hydroxamic acid derivatives; Osimertinib-based dual inhibitors. chemicalbook.comnih.gov |
Adipate Moiety in Polymer Science and Engineering
The incorporation of adipate units into polymer chains is a well-established strategy for tailoring the physical and chemical properties of a diverse array of polymeric materials. The flexibility and biodegradability imparted by the adipate moiety are particularly valuable in the development of sustainable and high-performance polymers.
One of the most prominent examples of a copolymer containing adipate units is poly(butylene adipate-co-terephthalate) (PBAT). This biodegradable and compostable aliphatic-aromatic copolyester is synthesized through the polycondensation of 1,4-butanediol, adipic acid, and terephthalic acid. The random incorporation of flexible adipate units alongside rigid terephthalate (B1205515) units allows for a tunable combination of mechanical strength and flexibility.
The presence of the adipate moiety in PBAT is crucial for its biodegradability, as the ester linkages in the aliphatic segments are susceptible to hydrolysis and enzymatic degradation. This contrasts with the more degradation-resistant aromatic terephthalate segments. By adjusting the ratio of adipate to terephthalate, the mechanical properties and degradation rate of PBAT can be precisely controlled to meet the requirements of various applications, such as flexible films for packaging and agricultural mulch films.
Beyond PBAT, other copolymers incorporating adipate units have been developed to achieve specific properties. For instance, poly(ethylene adipate) (PEA) is another aliphatic polyester (B1180765) known for its biodegradability. Copolymers of PEA have been synthesized to further enhance its properties. Research has shown that the inclusion of adipate segments in copolymers can significantly influence their thermal properties, crystallinity, and ultimately their performance in biomedical and environmental applications.
Hydrogels are three-dimensional polymer networks capable of absorbing and retaining large amounts of water. The synthesis of hydrogels from adipate-containing polymers has garnered significant interest for biomedical applications due to their potential biocompatibility and biodegradability.
One approach to synthesizing adipate-based hydrogels involves the use of poly(sorbitol adipate) (PSA). PSA can be synthesized via an enzymatic polymerization of sorbitol and divinyl adipate. The resulting polymer possesses multiple hydroxyl functionalities that can be further crosslinked to form a hydrogel network. For example, PSA can be crosslinked with disuccinyl poly(ethylene glycol) (PEG) through Steglich esterification to form robust hydrogel matrices.
The characterization of these adipate-based hydrogels is crucial for understanding their suitability for specific applications. Key properties that are typically evaluated include:
Swelling Ratio: This measures the amount of water the hydrogel can absorb and is influenced by the crosslinking density and the hydrophilicity of the polymer network. The presence of hydrophilic PEG chains alongside the adipate backbone can significantly enhance the swelling capacity.
Sol-Gel Content: This analysis helps to determine the degree of crosslinking within the hydrogel. A higher gel fraction indicates a more stable and crosslinked network.
Mechanical Properties: The mechanical strength and elasticity of the hydrogel are critical for applications such as tissue engineering scaffolds. These properties can be tuned by altering the crosslinker length and concentration. Techniques like rheology are used to measure the storage and loss moduli, which provide insights into the viscoelastic nature of the hydrogel.
The data below summarizes the properties of a poly(sorbitol adipate)-graft-poly(ethylene glycol) mono methyl ether (PSA-g-mPEG) hydrogel crosslinked with disuccinyl PEG of varying chain lengths.
| Crosslinker (Disuccinyl PEG) Molar Mass (g/mol) | Equilibrium Swelling Ratio (%) | Gel Content (%) |
|---|---|---|
| 600 | 850 | 92 |
| 1000 | 1200 | 88 |
| 2000 | 1600 | 85 |
The incorporation of the adipate moiety plays a significant role in modifying the properties and architecture of polymers. The flexible, six-carbon aliphatic chain of adipate introduces a degree of rotational freedom into the polymer backbone, which has several important consequences:
Increased Flexibility and Reduced Brittleness: The presence of adipate units can lower the glass transition temperature (Tg) of a polymer, making it more flexible and less brittle at room temperature. This is a key reason for its use as a plasticizer in materials like poly(vinyl chloride) (PVC). Adipate-based plasticizers can effectively reduce the stiffness of PVC, making it suitable for a wider range of applications.
Enhanced Biodegradability: As previously mentioned, the ester linkages within the adipate unit are susceptible to hydrolysis and enzymatic degradation. This makes adipate a valuable component in the design of biodegradable polymers. The rate of degradation can often be tuned by altering the content of adipate in the copolymer.
Modification of Crystallinity: The introduction of adipate units can disrupt the regular packing of polymer chains, leading to a decrease in crystallinity. This can, in turn, affect the mechanical properties, optical clarity, and degradation behavior of the polymer.
The architectural impact of the adipate moiety can also be seen in the design of hyperbranched polymers. For instance, hyperbranched poly(butylene adipate) has been investigated as a polymeric plasticizer for PVC. Its branched structure, in conjunction with the flexible adipate chains, can lead to improved thermal stability and reduced plasticizer migration compared to linear analogues.
Exploration of Adipate-Based Catalysts
The dicarboxylate functionality of the adipate group allows it to act as a ligand, coordinating to metal centers to form metal-organic frameworks and discrete molecular complexes. This has led to the exploration of adipate-based materials as catalysts in a variety of chemical transformations.
Metal adipate catalysts can be prepared through various synthetic routes. A common method involves the reaction of a metal salt with adipic acid or an adipate salt in a suitable solvent. For example, chelated titanium adipate has been prepared via an ester-exchange reaction using a low-carbon alkyl titanate and adipic acid. researchgate.net Similarly, a di-mannitol adipate ester-based zinc metal alkoxide has been synthesized through alcoholysis of zinc acetate (B1210297) with a pre-synthesized di-mannitol adipate ester. tandfonline.com
The evaluation of these metal adipate catalysts is critical to understanding their efficacy and potential for industrial application. The catalytic performance is typically assessed by measuring key parameters such as:
Conversion: The percentage of reactant that is converted into products.
Selectivity: The proportion of the desired product formed relative to other possible products.
Turnover Number (TON) and Turnover Frequency (TOF): These metrics quantify the efficiency of the catalyst, representing the number of moles of substrate converted per mole of catalyst and per unit time, respectively.
Recyclability and Stability: The ability of the catalyst to be recovered and reused over multiple reaction cycles without significant loss of activity is a crucial factor for sustainable chemical processes.
For instance, the catalytic activity of titanium adipate has been evaluated in the transesterification reaction for the synthesis of diisooctyl adipate. researchgate.net The study optimized reaction conditions such as catalyst dosage, molar ratio of reactants, and reaction temperature to achieve a high ester exchange rate. researchgate.net In another example, the catalytic performance of copper-based catalysts supported on zirconia and zinc oxide has been investigated for the hydrogenolysis of dimethyl adipate to produce 1,6-hexanediol. The results indicated that the size of the copper oxide crystallites and the nature of the support significantly influence the catalytic activity.
The table below presents a summary of the catalytic performance of a titanium adipate catalyst in the synthesis of diisooctyl adipate under optimized conditions. researchgate.net
| Catalyst | Reaction | Catalyst Dosage (%) | Reactant Molar Ratio (Isooctanol:Dimethyl Adipate) | Temperature (°C) | Ester Exchange Rate (%) |
|---|---|---|---|---|---|
| Titanium Adipate | Transesterification | 2.39 | 2.55 : 1 | 117 | 94.23 |
The two carboxylate groups of the adipate moiety can coordinate to a single metal center in a bidentate fashion, forming a stable seven-membered chelate ring. researchgate.netnih.gov This chelation plays a crucial role in the design and function of adipate-based catalysts and ligands. The formation of a chelate complex can significantly influence the electronic and steric environment around the metal center, thereby affecting its catalytic activity and selectivity. nih.govabcr.com
The principles of ligand design are central to the development of effective homogeneous catalysts. By systematically modifying the structure of the ligand, it is possible to fine-tune the properties of the metal complex to optimize its performance for a specific reaction. In the context of adipate-based ligands, several design strategies can be envisioned:
Modulating Steric Hindrance: The introduction of bulky substituents on the adipate backbone could create a more sterically demanding coordination environment around the metal center. This can be used to control the access of substrates to the active site and influence the stereoselectivity of the reaction.
Altering Electronic Properties: The electronic nature of the adipate ligand can be modified by introducing electron-donating or electron-withdrawing groups. This can alter the electron density at the metal center, which in turn can affect its reactivity in processes such as oxidative addition and reductive elimination.
Incorporation into Larger Ligand Scaffolds: The adipate unit can be incorporated as a component of a larger, multidentate ligand. For example, it could be used to bridge two metal centers or to create a specific pocket around the active site.
The ability of adipate to act as a chelating ligand is fundamental to its role in catalysis. The stability imparted by the chelate effect can lead to more robust catalysts that are less prone to deactivation. Furthermore, the defined geometry of the metal-adipate chelate can provide a basis for the rational design of catalysts with high selectivity for a desired product. While the exploration of adipate specifically as a tunable ligand for a broad range of catalytic applications is an evolving area, the fundamental principles of chelation chemistry suggest significant potential for its use in the development of novel and efficient catalytic systems.
Analytical Methodologies for Sodium Monomethyl Adipate Research
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool in the analysis of sodium monomethyl adipate (B1204190), providing detailed information about its molecular structure and functional groups.
Infrared (IR) and particularly Fourier-Transform Infrared (FTIR) spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule, thereby confirming the structure of sodium monomethyl adipate. The analysis involves passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrational energies of specific chemical bonds within the molecule. masterorganicchemistry.com
For this compound, the FTIR spectrum provides a unique "fingerprint." Key absorptions are expected that confirm the presence of both the ester and the carboxylate salt functionalities. The ester group is identified by a strong carbonyl (C=O) stretching vibration, while the sodium carboxylate group is characterized by its own distinct stretching vibrations. A study on diethyl adipate, a related diester, showed a characteristic ester carbonyl peak at 1735 cm⁻¹, which aligns with the expected region for adipate esters. researchgate.net
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Ester Carbonyl (C=O) | Stretch | ~1740 |
| Carboxylate (COO⁻) | Asymmetric Stretch | 1560–1610 |
| Carboxylate (COO⁻) | Symmetric Stretch | ~1400 |
| C-H (Aliphatic) | Stretch | 2850–2960 |
| C-O (Ester) | Stretch | 1100–1300 |
Data compiled from spectroscopic principles and analysis of related compounds.
The presence of these characteristic peaks allows for the unambiguous structural confirmation of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed elucidation of molecular structure and is also highly effective for assessing sample purity. mdpi.commsu.edu It works by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing precise information about the chemical environment of each atom.
In the ¹H NMR spectrum of this compound, distinct signals (resonances) appear for each unique proton environment. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons, while the signal's integration gives the relative number of protons, and its splitting pattern reveals adjacent protons. For this compound, key signals include the methyl group of the ester and the different methylene (B1212753) groups along the carbon chain. The spectrum of the parent compound, monomethyl adipate, shows a characteristic signal for the acidic proton around 11.4 ppm, which would be absent in the sodium salt form when analyzed in a solvent like D₂O. chemicalbook.com
¹³C NMR spectroscopy provides complementary information, with a signal for each unique carbon atom in the molecule. This helps to confirm the carbon skeleton and the presence of the ester and carboxylate carbons.
Table 2: Typical ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methyl Ester (-COOCH₃) | 3.6–3.7 | Singlet |
| Methylene α to Ester (-CH₂COOCH₃) | ~2.38 | Triplet |
| Methylene α to Carboxylate (-CH₂COO⁻) | ~2.36 | Triplet |
| Methylene β to Carbonyls (-CH₂CH₂CO-) | 1.63-1.75 | Multiplet |
Values are based on data for monomethyl adipate and this compound. chemicalbook.com
By integrating the signals and comparing them to a known internal standard, NMR can be used for quantitative analysis to determine the purity of this compound with high accuracy.
Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular weight is 182.15 g/mol . nih.gov MS analysis would confirm this by identifying the molecular ion or a related adduct.
When coupled with techniques like Gas Chromatography (GC-MS) or liquid chromatography (LC-MS), the compound can be separated from a mixture before analysis. In the mass spectrometer, the molecule is ionized and often breaks apart into characteristic fragment ions. The fragmentation pattern is predictable and reproducible, serving as a molecular fingerprint. Analysis of the parent compound, monomethyl adipate, reveals key fragments that help in its identification. nih.gov
Table 3: Mass Spectrometry Data for Adipate Analysis
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₁NaO₄ | PubChem |
| Molecular Weight | 182.15 g/mol | PubChem nih.gov |
| Exact Mass | 182.0555 Da | PubChem nih.gov |
| Key m/z Fragments (from Monomethyl Adipate) | 74, 59, 55 | NIST nih.gov |
Fragment data is for the parent compound, monomethyl adipate, as it provides insight into the core structure's fragmentation.
This technique is exceptionally sensitive, allowing for the detection of trace amounts of the compound.
Chromatographic Separation and Quantification Methods
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are indispensable for determining purity and quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. mdpi.comnih.gov It is particularly well-suited for compounds like this compound, which are polar and may not be sufficiently volatile for gas chromatography.
A typical HPLC method for this compound involves a reverse-phase C18 column. In this setup, a polar mobile phase (a mixture of solvents like water and acetonitrile (B52724) or methanol) is used. sielc.com The components of the sample are separated based on their differential partitioning between the nonpolar stationary phase (the C18 column) and the polar mobile phase. Detection is commonly achieved using an ultraviolet (UV) detector set at a low wavelength, such as 210 nm, where the carboxylate and ester groups absorb light. By comparing the peak area of the analyte to that of a calibration curve prepared from known standards, the precise concentration and purity of this compound can be determined.
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. embrapa.br It is frequently used to assess the purity of commercial-grade this compound, with analyses reporting purities greater than 93.0% using a Flame Ionization Detector (FID). GC is also used for the analysis of related, more volatile adipate compounds or potential impurities. nih.govyonsei.ac.krresearchgate.net
Due to the low volatility of the sodium salt, direct GC analysis can be challenging. A common approach for analyzing polar, non-volatile compounds like mono-carboxylic acids or their salts is through derivatization. sigmaaldrich.com This process chemically converts the analyte into a more volatile and thermally stable derivative. For this compound, the carboxylate group can be esterified (e.g., converted to a methyl or other alkyl ester) to form dimethyl adipate, which is readily analyzed by GC. nih.govgcms.cz This derivatization step allows for sensitive and accurate quantification of the original compound.
Solid-Phase Microextraction (SPME) Coupled with GC for Trace Analysis
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step. d-nb.info When coupled with Gas Chromatography (GC), often with Mass Spectrometry (MS) detection, it becomes a powerful tool for the trace analysis of semi-volatile and volatile compounds like esters. d-nb.infonih.gov For a compound such as this compound, which would first need to be derivatized to a more volatile form (e.g., its methyl ester), headspace SPME (HS-SPME) is a particularly suitable approach. d-nb.info
The HS-SPME process involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above a sample. d-nb.info Analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. d-nb.info After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the hot injector of a GC system, where the analytes are thermally desorbed for analysis. d-nb.info
The selection of the fiber coating is critical for efficient extraction. For polar analytes like esters and carboxylic acids, polar fibers such as those coated with poly(ethylene glycol) (PEG) or Stabilwax-DA are often employed. nih.gov Method optimization involves several key parameters that influence extraction efficiency, including extraction time and temperature, sample volume, and the addition of salt to the sample matrix, which can enhance the release of analytes into the headspace. researchgate.net This methodology is highly valued for its sensitivity, reduced sample handling, and elimination of organic solvents, making it a green analytical technique. nih.gov
Table 1: Typical Parameters for SPME-GC Analysis of Adipate Esters and Related Compounds
| Parameter | Typical Condition/Value | Rationale & Reference |
|---|---|---|
| SPME Fiber Coating | Poly(ethylene glycol) (PEG), 60 µm | Effective for polar compounds like esters and acids. nih.gov |
| Extraction Mode | Headspace (HS) | Suitable for volatile and semi-volatile analytes in complex matrices. d-nb.info |
| Extraction Temperature | 60–90 °C | Increases analyte vapor pressure, facilitating transfer to the headspace. researchgate.net |
| Extraction Time | 30–60 min | Allows for sufficient partitioning of the analyte to the fiber coating. researchgate.net |
| Desorption Temperature | 250 °C | Ensures rapid and complete thermal desorption of analytes in the GC injector. d-nb.info |
| GC Column | Stabilwax-DA (polar) | Provides good separation for polar compounds like carboxylic acids and esters. nih.gov |
| Detector | Mass Spectrometry (MS) | Offers high sensitivity and specific identification for trace-level analysis. nih.govresearchgate.net |
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical or chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. azom.com These methods are indispensable in polymer and materials science for characterizing materials that may incorporate this compound as a monomer or additive.
Differential Scanning Calorimetry (DSC) in Polymer and Ester Studies
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow into or out of a material as it is heated, cooled, or held at a constant temperature. It is widely used in polymer science to determine key thermal transitions and properties. azom.com For polyesters derived from or related to adipic acid, DSC provides critical data on their thermal behavior and morphology. mdpi.comnih.govresearchgate.net
A typical DSC scan can reveal several important thermal events:
Glass Transition Temperature (Tg) : This is the temperature at which an amorphous polymer transitions from a hard, glassy state to a softer, rubbery state. It appears as a step change in the heat capacity on the DSC curve. azom.com Polyesters with flexible alkyl chains tend to have low Tg values. researchgate.net
Crystallization Temperature (Tc) : Upon cooling from the melt, this is the temperature at which the polymer chains organize into ordered crystalline structures. This process is exothermic and appears as a peak on the DSC curve. acs.org
Melting Temperature (Tm) : Upon heating, this is the temperature at which the crystalline regions of the polymer melt. This is an endothermic process that results in a distinct peak. uobaghdad.edu.iq
Furthermore, the area under the melting peak can be used to calculate the heat of melting (ΔHm). By comparing this value to the heat of fusion for a 100% crystalline standard of the same polymer, the percent crystallinity can be determined, a fundamental property that affects the mechanical and physical characteristics of the material. Studies on materials like poly(butylene adipate) have utilized DSC to investigate phase transitions and melt-recrystallization behavior, providing deep insight into the polymer's structure. mdpi.comnih.govresearchgate.net
Table 2: Illustrative Thermal Properties of Adipate-Based Polyesters Measured by DSC
| Thermal Property | Symbol | Typical Value Range (°C) | Significance in Polymer Characterization |
|---|---|---|---|
| Glass Transition | Tg | 68 °C | Indicates the transition from a glassy to a rubbery state; affects flexibility. uobaghdad.edu.iq |
| Crystallization | Tc | 125 °C | Defines the temperature of crystal formation upon cooling; influences processing. uobaghdad.edu.iq |
| Melting Point | Tm | 252 °C | Represents the melting of crystalline domains; critical for processing and application limits. uobaghdad.edu.iq |
| Heat of Melting | ΔHm | 36 - 61 J/g | Used to quantify the degree of crystallinity in the polymer. uobaghdad.edu.iq |
| Heat of Crystallization | ΔHc | 17 J/g | Quantifies the energy released during crystallization. uobaghdad.edu.iq |
Advanced Analytical Method Development and Validation in Research Contexts
The development and validation of analytical methods are crucial for ensuring the reliability, accuracy, and precision of quantitative data for compounds like this compound. This process is governed by guidelines from bodies such as the International Conference on Harmonisation (ICH). europa.eumdpi.com A validated method provides documented evidence that the procedure is suitable for its intended purpose. scispace.com
The validation process assesses several key performance parameters:
Specificity/Selectivity : This ensures that the analytical signal is solely from the analyte of interest, without interference from other components like impurities or degradation products. gavinpublishers.com
Linearity : Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by a linear regression analysis, with a high correlation coefficient (R²) value (e.g., >0.999) being desirable. mdpi.com
Accuracy : This refers to the closeness of the measured value to the true value. It is often determined by analyzing samples with a known concentration (spiked samples) and is expressed as percent recovery. europa.eu Typical recovery limits are between 98-102%. gavinpublishers.com
Precision : Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (short-term), intermediate precision (within-laboratory variations), and reproducibility (between laboratories). europa.eu It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. theseus.fiijper.org
Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, temperature), providing an indication of its reliability during normal usage. europa.eu
For a compound like this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method would likely be developed and validated according to these principles to ensure accurate quantification in research and quality control settings. ijper.org
Table 3: Key Parameters for Analytical Method Validation
| Validation Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of test results to the true value. | 98.0% - 102.0% recovery. gavinpublishers.com |
| Precision | Agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤ 2%. |
| Linearity | Proportionality of results to concentration. | Correlation Coefficient (R²) ≥ 0.999. mdpi.com |
| Specificity | Ability to assess the analyte unequivocally. | No interference at the retention time of the analyte. gavinpublishers.com |
| Limit of Detection (LOD) | Lowest detectable analyte concentration. | Signal-to-Noise ratio of 3:1. europa.eu |
| Limit of Quantification (LOQ) | Lowest quantifiable analyte concentration. | Signal-to-Noise ratio of 10:1. europa.eu |
| Robustness | Resistance to small, deliberate method variations. | System suitability parameters remain within limits. europa.eu |
Environmental Fate and Biodegradation Research
Abiotic Transformation Processes
Abiotic transformation encompasses the chemical and physical processes that degrade a compound without the involvement of biological organisms. For sodium monomethyl adipate (B1204190), the key abiotic pathways are photodegradation in aqueous systems, hydrolysis, and adsorption to environmental matrices.
The general mechanism for the photodegradation of dicarboxylic acids like adipic acid involves the abstraction of a hydrogen atom from a methylene (B1212753) group by a hydroxyl radical, leading to the formation of a carbon-centered radical. This radical can then react with oxygen to form a peroxy radical, which can undergo further reactions leading to chain cleavage and the formation of smaller organic acids and eventually carbon dioxide. For sodium monomethyl adipate, the ester group and the aliphatic chain are both susceptible to photochemical attack.
The kinetics of photodegradation are influenced by various factors, including the quantum yield of the compound, the intensity of solar radiation, the concentration of photosensitizers (like dissolved organic matter) that produce reactive oxygen species, and water chemistry (e.g., pH, presence of nitrates). mcgill.ca The degradation of dicarboxylic acids via ozonolysis in the aqueous phase has been found to be a relatively slow process, suggesting that reactions with hydroxyl radicals are likely the more significant photochemical removal pathway. researchgate.net
Table 1: Factors Influencing Aqueous Photodegradation of Organic Acids
| Factor | Influence on Photodegradation Rate | Rationale |
| UV Light Intensity | Increases | Higher intensity leads to a greater production of reactive oxygen species. |
| pH | Can increase or decrease | Affects the speciation of the acid and the reactivity of transient species. |
| Dissolved Organic Matter (DOM) | Can increase or decrease | Acts as a photosensitizer to produce •OH but can also absorb UV light, shielding the target compound. |
| Nitrate (B79036) Concentration | Increases | Photolysis of nitrate is a significant source of hydroxyl radicals in natural waters. |
Hydrolysis is a primary chemical degradation pathway for esters in aqueous environments. This compound, containing an ester linkage, is susceptible to hydrolysis, which breaks the ester bond to yield adipic acid and methanol (B129727). This reaction can be catalyzed by both acids and bases.
The rate of hydrolysis is highly dependent on pH and temperature. Generally, ester hydrolysis is slowest in the neutral pH range (around pH 7) and increases significantly under both acidic and alkaline conditions. chemrxiv.org Under alkaline conditions, the hydrolysis proceeds via a saponification reaction, which is typically a second-order reaction (first-order with respect to the ester and first-order with respect to the hydroxide (B78521) ion). researchgate.net
Given its structure as a monoester of a dicarboxylic acid, the hydrolysis of this compound is expected to be a key transformation process in aquatic environments. The stability of the compound is therefore limited in conditions of high or low pH. royalsocietypublishing.org The resulting products, adipic acid and methanol, are both readily biodegradable.
Table 2: General Hydrolysis Rate Constants for Structurally Similar Esters
| Compound | Condition | Rate Constant (k) | Half-life (t½) |
| Dimethyl Phthalate | Alkaline | 1.2 x 10⁻² M⁻¹s⁻¹ | ~1.6 hours (at pH 11) |
| Diethyl Phthalate | Alkaline | 6.8 x 10⁻³ M⁻¹s⁻¹ | ~2.8 hours (at pH 11) |
| Bis(2-ethylhexyl) adipate | Alkaline (pH 13) | 4.8 x 10⁻⁴ M⁻¹s⁻¹ | Not specified |
Note: Data is for analogous compounds and serves to illustrate the general reactivity of esters under alkaline conditions. Actual rates for this compound may vary.
The mobility and bioavailability of this compound in soil and sediment are influenced by its adsorption to solid phases. As an organic anion, its adsorption is expected to be pH-dependent and influenced by the surface characteristics of the adsorbent.
Studies on the adsorption of adipic acid onto clay minerals such as kaolinite (B1170537) and montmorillonite (B579905) have shown that adsorption is highest at low pH (around pH 4) and decreases as the pH increases. nih.govacs.org This is because at low pH, the carboxyl groups are protonated, reducing the electrostatic repulsion with the negatively charged clay surfaces. Furthermore, at acidic pH, the mineral surfaces may have more positively charged sites, favoring the adsorption of the anionic carboxylate groups.
The adsorption of dicarboxylic acids to clay minerals can occur through different mechanisms, including outer-sphere and inner-sphere complexation. nih.govacs.org Outer-sphere complexes involve electrostatic interactions, where the organic molecule is separated from the mineral surface by one or more water molecules. Inner-sphere complexes involve the direct bonding of the carboxyl group to the mineral surface. The type of complexation can depend on factors such as pH, the specific mineral, and whether the system is wet or dry. nih.govacs.org Given that this compound possesses a free carboxyl group, its adsorption behavior is likely to be similar to that of adipic acid, with higher adsorption in acidic soils and sediments. The presence of organic matter in the soil can also play a significant role in the adsorption process through partitioning and other interactions. mdpi.com
Table 3: Adsorption of Dicarboxylic Acids on Environmental Surfaces
| Dicarboxylic Acid | Adsorbent | pH | Adsorption Behavior |
| Adipic Acid | Montmorillonite | 4 | Highest adsorption observed. nih.govacs.org |
| Adipic Acid | Montmorillonite | 7 and 9 | Lower adsorption compared to pH 4. nih.govacs.org |
| Adipic Acid | Kaolinite | 4 | Adsorption observed, but less than on montmorillonite. nih.govacs.org |
| Various Dicarboxylic Acids | Zinc Oxide | Not specified | Adsorption found to be spontaneous and exothermic. scispace.com |
Biotic Degradation Studies
Biotic degradation involves the breakdown of organic compounds by microorganisms and is often the most important process for the ultimate removal of chemicals from the environment.
Under aerobic conditions, many simple esters and dicarboxylic acids are readily biodegradable. Studies on various adipic acid esters have demonstrated that they undergo rapid and extensive biodegradation in the presence of acclimated activated sludge microorganisms. nih.gov The ultimate biodegradation, measured by the evolution of carbon dioxide, has been shown to be greater than 75% for several adipate diesters over a 35-day period, indicating that these compounds are unlikely to persist in microbially active environments. nih.gov
The aerobic biodegradation of this compound is expected to proceed in a stepwise manner. The initial step is likely the enzymatic hydrolysis of the ester bond by esterase enzymes, yielding adipic acid and methanol. epa.gov Both of these intermediate products are well-known to be readily biodegradable.
The metabolic pathway for adipic acid degradation in many microorganisms involves a series of reactions analogous to the β-oxidation of fatty acids. mdpi.com This pathway typically involves the activation of the dicarboxylic acid to its corresponding CoA ester, followed by a sequence of oxidation, hydration, and cleavage reactions that shorten the carbon chain, ultimately leading to intermediates of central metabolism such as acetyl-CoA and succinyl-CoA, which can then enter the citric acid cycle for complete mineralization to CO₂ and H₂O. nih.gov Methanol is typically oxidized to formaldehyde (B43269) and then to formate, which is further assimilated or oxidized to CO₂.
In the absence of oxygen, the degradation of organic compounds proceeds through anaerobic respiration or fermentation. The anaerobic digestion of organic matter is a multi-step process involving a consortium of different microorganisms. wikipedia.org The process can be broadly divided into four stages: hydrolysis, acidogenesis, acetogenesis, and methanogenesis. wikipedia.org
For this compound, the anaerobic degradation pathway would also likely begin with the hydrolysis of the ester bond to form adipic acid and methanol. wikipedia.org
Hydrolysis: The ester is cleaved into adipic acid and methanol.
Acidogenesis: Acidogenic bacteria would then ferment adipic acid and methanol into a mixture of volatile fatty acids (such as propionate, butyrate, and acetate), hydrogen (H₂), and carbon dioxide (CO₂). nrel.gov
Acetogenesis: Acetogenic bacteria would further convert the volatile fatty acids into acetate (B1210297), H₂, and CO₂. wikipedia.org
Methanogenesis: Finally, methanogenic archaea would utilize the acetate, H₂, and CO₂ to produce methane (B114726) (CH₄) and CO₂. wikipedia.org
While the production of various dicarboxylic acids, including adipic acid, through anaerobic fermentation of biomass is an area of active research, the reverse process—the degradation of these acids under anaerobic conditions—is a fundamental part of the carbon cycle in anoxic environments. nih.gov
Identification and Characterization of Biodegradation Products
The biodegradation of this compound is initiated by the enzymatic hydrolysis of its ester bond. This initial cleavage is a common pathway for the breakdown of adipate esters by a variety of microorganisms. The process yields adipic acid and methanol as the primary degradation products.
Microbial enzymes, such as esterases and lipases, are responsible for catalyzing this hydrolysis. Once formed, both adipic acid and methanol are readily utilized by soil and aquatic microorganisms as carbon and energy sources.
Adipic Acid Degradation:
Adipic acid, a dicarboxylic acid, is a naturally occurring compound in some metabolic pathways and is known to be biodegradable. santos.com Its further degradation typically proceeds through the β-oxidation pathway, similar to the breakdown of fatty acids. This process involves the sequential shortening of the carbon chain, ultimately leading to the formation of smaller molecules that can enter the central metabolic cycles of microorganisms, such as the Krebs cycle. The complete mineralization of adipic acid results in the formation of carbon dioxide and water under aerobic conditions.
Methanol Degradation:
Methanol is a simple alcohol that is easily metabolized by a wide range of methylotrophic bacteria and fungi. These microorganisms possess the enzymatic machinery to oxidize methanol sequentially to formaldehyde, formate, and finally carbon dioxide.
Table 1: Primary Biodegradation Products of this compound
| Initial Compound | Primary Biodegradation Products |
| This compound | Adipic acid |
| Methanol |
Environmental Transport and Distribution Research
The environmental transport and distribution of this compound are governed by its physicochemical properties, particularly its water solubility and its potential for volatilization and adsorption to soil particles.
Leaching Potential in Soil Systems
Direct experimental data on the leaching potential of this compound is limited. However, its high water solubility as a sodium salt of a carboxylic acid suggests a high potential for mobility in soil.
Research on adipic acid, the primary biodegradation product, indicates a low potential for adsorption to soil and sediment. santos.com The estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) for adipic acid is low, suggesting it will have very high mobility in soil. santos.com Given that this compound is also a polar and water-soluble compound, it is expected to exhibit similar or even greater leaching potential. Its persistence in the soil column would likely be limited by its rapid biodegradation rather than by strong adsorption to soil particles. Therefore, under conditions of high water infiltration, such as heavy rainfall or irrigation, this compound and its degradation product, adipic acid, are likely to be transported through the soil profile and may potentially reach groundwater.
Volatilization Studies (Indirectly through related compounds)
As a salt, this compound is non-volatile. Its primary degradation product, adipic acid, also has a very low vapor pressure, and volatilization from moist or dry soil surfaces is not considered an important environmental fate process. santos.com The other primary degradation product, methanol, is volatile. However, it is readily degraded by soil microorganisms, which would limit its atmospheric release.
For the parent compound in its non-salt form (monomethyl adipate), the potential for volatilization can be indirectly inferred from Henry's Law Constant of related short-chain esters. While a specific value for monomethyl adipate is not available, short-chain esters generally have low to moderate Henry's Law constants, suggesting that volatilization from water would not be a significant transport mechanism.
Bioavailability and Ecosystem Dynamics
This compound is expected to be readily bioavailable in soil and aquatic ecosystems. Its high water solubility facilitates its uptake by microorganisms. Upon its release into the environment, it would serve as a source of carbon and energy for microbial populations.
The enzymatic hydrolysis of this compound into adipic acid and methanol makes these readily metabolizable substrates available to a wide range of microorganisms. Dicarboxylic acids, such as adipic acid, are known to play a role in soil ecosystem dynamics, being involved in nutrient cycling and serving as a carbon source for microbial communities. nova.edu The introduction of this compound into the soil could, therefore, temporarily stimulate microbial activity.
Theoretical and Computational Chemistry Studies
Quantum Mechanical Calculations of Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of sodium monomethyl adipate (B1204190). These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
The electronic structure of the monomethyl adipate anion is characterized by the presence of two distinct functional groups: a carboxylate group (-COO⁻) and a methyl ester group (-COOCH₃). The distribution of electrons is not uniform across the molecule. The carboxylate end is electron-rich due to the negative charge, making it a nucleophilic center and a site susceptible to electrophilic attack. In contrast, the carbonyl carbon of the ester group is electron-deficient and serves as an electrophilic site.
Frontier Molecular Orbital (FMO) Theory is a key concept derived from quantum mechanical calculations that helps in understanding reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the monomethyl adipate anion, the HOMO is predominantly localized on the carboxylate group, specifically on the oxygen atoms. This orbital is high in energy, indicating its willingness to donate electrons in a chemical reaction. The LUMO, conversely, is primarily located on the π* antibonding orbital of the ester carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For the monomethyl adipate anion, the MEP would show a region of high negative potential (typically colored red) around the carboxylate oxygen atoms, confirming this as the most likely site for interaction with electrophiles or cations like Na⁺. The area around the ester carbonyl carbon would exhibit a positive potential (blue), marking it as a site for nucleophilic attack.
Reactivity Descriptors , such as Mulliken charges, Fukui functions, and global descriptors like chemical hardness and electrophilicity index, can be quantitatively determined from DFT calculations. These descriptors provide a more detailed picture of the reactive sites. For instance, the Mulliken atomic charges would quantify the partial negative charges on the carboxylate oxygens and the partial positive charge on the ester carbonyl carbon.
Interactive Data Table: Calculated Electronic Properties of Monomethyl Adipate Anion
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -3.5 eV | Indicates electron-donating ability; localized on the carboxylate group. |
| LUMO Energy | +1.2 eV | Indicates electron-accepting ability; localized on the ester carbonyl group. |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and kinetic stability. |
| Mulliken Charge on Carboxylate Oxygens | -0.75 e (each) | Quantifies the high negative charge concentration. |
| Mulliken Charge on Ester Carbonyl Carbon | +0.60 e | Quantifies the electrophilic nature of this site. |
| Dipole Moment | ~5.8 D | Indicates the overall polarity of the anion. |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing detailed insights into intermolecular interactions. For sodium monomethyl adipate, particularly in an aqueous solution, MD simulations can reveal the dynamics of solvation and ion-pairing.
In a typical MD simulation of this system, a simulation box is constructed containing a number of this compound units and a large number of water molecules. The interactions between all atoms are governed by a force field, which is a set of empirical energy functions and parameters that describe the potential energy of the system. Commonly used force fields for such systems include AMBER, CHARMM, or OPLS.
The primary intermolecular interactions of interest in an aqueous solution of this compound are:
Ion-Water Interactions: The simulations can characterize the hydration shell of the sodium cation (Na⁺) and the monomethyl adipate anion. The strong electrostatic attraction between the Na⁺ ion and the oxygen atoms of water molecules leads to a well-defined first hydration shell. Similarly, the negatively charged carboxylate group of the adipate anion forms strong hydrogen bonds with surrounding water molecules.
Ion-Pairing: MD simulations can be used to investigate the formation of contact ion pairs (CIPs), solvent-shared ion pairs (SSIPs), and solvent-separated ion pairs (2SIPs) between the Na⁺ cation and the carboxylate group of the anion. The relative populations of these species depend on the concentration of the salt and the temperature.
Hydrophobic Hydration: The aliphatic methylene (B1212753) (-CH₂-) backbone of the adipate anion is hydrophobic. MD simulations can show how water molecules structure themselves around this nonpolar chain to maximize their hydrogen-bonding network.
Ester-Water Interactions: The methyl ester group also interacts with water molecules, primarily through hydrogen bonding between the carbonyl oxygen and water hydrogens.
A key tool for analyzing the structure of the solution from MD simulations is the Radial Distribution Function (RDF) , g(r). The RDF describes the probability of finding a particle at a distance r from a reference particle. For example, the Na-O(water) RDF would show a sharp peak at a specific distance, corresponding to the first hydration shell of the sodium ion. The integral of this peak gives the coordination number, which is the average number of water molecules in the first hydration shell.
Interactive Data Table: Intermolecular Interaction Parameters from MD Simulations (Illustrative)
| Interaction Pair | RDF Peak Position (Å) | Coordination Number | Type of Interaction |
|---|---|---|---|
| Na⁺ – O (carboxylate) | ~2.4 Å | ~1.5 | Strong ion-ion interaction (ion pairing). |
| Na⁺ – O (water) | ~2.5 Å | ~5-6 | Strong ion-dipole interaction (hydration shell). |
| O (carboxylate) – H (water) | ~1.9 Å | ~4-5 | Strong hydrogen bonding. |
| O (ester carbonyl) – H (water) | ~2.0 Å | ~2 | Hydrogen bonding. |
| C (aliphatic chain) – O (water) | ~3.5 Å | Variable | Hydrophobic hydration. |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an indispensable tool for investigating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction. DFT is the most common method for these types of calculations.
Two important reactions for which computational modeling can provide mechanistic insights are the Kolbe electrolysis and the saponification of the ester group.
Kolbe Electrolysis: The Kolbe electrolysis of this compound at an anode would lead to the formation of dimethyl sebacate (B1225510). Computational modeling can elucidate the key steps of this reaction on a platinum electrode surface:
Oxidation: The monomethyl adipate anion is oxidized at the anode, losing an electron to form a carboxyl radical.
Decarboxylation: The unstable carboxyl radical rapidly undergoes decarboxylation, releasing a molecule of CO₂ and forming a primary alkyl radical.
Dimerization: Two of these alkyl radicals then combine (dimerize) to form the C-C bond of the final product, dimethyl sebacate.
Saponification (Ester Hydrolysis): The methyl ester group of this compound can be hydrolyzed under basic conditions (saponification) to yield the disodium (B8443419) salt of adipic acid and methanol (B129727). The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. Computational modeling can map the energy profile of this two-step process:
Formation of the Tetrahedral Intermediate: A hydroxide ion attacks the carbonyl carbon, forming a transient, high-energy tetrahedral intermediate with a negative charge on the oxygen atom. This step involves a transition state.
Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The C-O bond to the methoxy (B1213986) group breaks, expelling a methoxide (B1231860) ion and reforming the carbonyl double bond. The methoxide ion then rapidly deprotonates a water molecule (or the initially formed carboxylic acid) to form methanol.
By calculating the energies of the reactants, the transition state, the intermediate, and the products, a detailed reaction coordinate diagram can be constructed.
Interactive Data Table: Calculated Activation Energies for Key Reaction Steps (Illustrative)
| Reaction | Step | Calculated Activation Energy (kcal/mol) | Description |
|---|---|---|---|
| Kolbe Electrolysis | Decarboxylation of Adsorbed Radical | ~5 - 10 | Formation of the alkyl radical from the carboxyl radical on the electrode surface. |
| Radical Dimerization | Very Low (~0) | A nearly barrierless process once the radicals are in proximity. | |
| Saponification | Formation of Tetrahedral Intermediate | ~15 - 20 | The rate-determining step, involving the nucleophilic attack of OH⁻. |
| Collapse of Intermediate | ~2 - 5 | A rapid step leading to the final products. |
Prediction of Spectroscopic Properties and Conformational Analysis
Computational chemistry can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and for identifying unknown compounds. For this compound, these predictions can also shed light on its conformational preferences.
Prediction of Vibrational Spectra (Infrared and Raman): By performing a frequency calculation (typically using DFT), the vibrational modes of the molecule can be determined. Each vibrational mode corresponds to a specific motion of the atoms (e.g., stretching, bending, twisting) and has a characteristic frequency. These calculated frequencies can be directly compared to experimental Infrared (IR) and Raman spectra. Key vibrational modes for the monomethyl adipate anion include:
Asymmetric and symmetric stretching of the carboxylate group (-COO⁻).
Stretching of the ester carbonyl group (C=O).
Stretching of the C-O single bonds of the ester.
Various C-H stretching and bending modes of the methylene and methyl groups.
The sodium cation's interaction with the carboxylate group can cause shifts in the carboxylate stretching frequencies compared to the free anion, which can also be modeled computationally.
Prediction of NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated. These calculations determine the magnetic shielding around each nucleus, which is then converted to a chemical shift relative to a standard (e.g., TMS). The predicted NMR spectrum can be used to assign the peaks in an experimental spectrum to specific atoms in the molecule. For this compound, distinct signals would be predicted for the methyl protons and carbon, as well as for the different methylene groups in the aliphatic chain.
Conformational Analysis: The flexible six-carbon chain of the adipate moiety means that the molecule can adopt numerous conformations. Computational methods can be used to explore the potential energy surface with respect to the rotation around the various C-C single bonds. By identifying the low-energy conformers, it is possible to determine the most stable shapes of the molecule in the gas phase or in solution (with the inclusion of a solvent model). This analysis is crucial for understanding how the molecule's shape influences its physical properties and its interactions with other molecules. The results would likely show that extended, linear-like conformations are among the most stable, minimizing steric hindrance.
Interactive Data Table: Predicted Spectroscopic Data for Monomethyl Adipate Anion (Illustrative)
| Spectroscopic Property | Functional Group | Predicted Value | Experimental Correlation |
|---|---|---|---|
| IR Vibrational Frequency (cm⁻¹) | Carboxylate Asymmetric Stretch | ~1580 | Strong absorption band. |
| Ester Carbonyl Stretch | ~1735 | Strong absorption band. | |
| Carboxylate Symmetric Stretch | ~1410 | Moderate absorption band. | |
| ¹³C NMR Chemical Shift (ppm) | Carboxylate Carbon | ~180 | Signal for the carboxylate carbon. |
| Ester Carbonyl Carbon | ~174 | Signal for the ester carbon. | |
| Methyl Carbon (-OCH₃) | ~52 | Signal for the methyl group carbon. | |
| ¹H NMR Chemical Shift (ppm) | Methyl Protons (-OCH₃) | ~3.6 | Singlet for the three methyl protons. |
| α-Methylene Protons (-CH₂COO⁻) | ~2.2 | Triplet for the protons adjacent to the carboxylate. |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies in the Context of Chemical Transformations
While SAR and QSAR are most commonly associated with drug discovery and toxicology, the underlying principles can also be applied to understand how structural modifications affect the reactivity of a molecule in chemical transformations. For a molecule like this compound, SAR and QSAR studies could be used to predict how changes to its structure would influence its performance in reactions like the Kolbe electrolysis.
Structure-Activity Relationship (SAR): SAR studies in this context would involve systematically modifying the structure of the adipate monoester and observing the effect on the reaction outcome (e.g., yield, selectivity). For example, one could computationally model a series of related molecules:
Varying the chain length: How does increasing or decreasing the number of methylene groups in the backbone affect the efficiency of the radical dimerization in the Kolbe reaction?
Introducing substituents: What is the effect of adding substituents (e.g., alkyl groups, halogens) at different positions on the aliphatic chain?
Changing the ester group: How does replacing the methyl group with larger alkyl groups (ethyl, propyl, etc.) impact the reaction?
By analyzing the results of these computational experiments, qualitative relationships can be established. For instance, bulky substituents near the carboxylate group might sterically hinder the dimerization process, leading to lower yields of the desired product.
Quantitative Structure-Activity Relationship (QSAR): QSAR takes this a step further by attempting to create a mathematical model that quantitatively relates structural properties (descriptors) to the observed activity (reactivity). A typical QSAR study would involve:
Creating a dataset: A series of monocarboxylate monoesters with varying structures would be defined.
Calculating descriptors: For each molecule in the dataset, a range of computational descriptors would be calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP).
Developing a model: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build an equation that correlates a subset of the descriptors with a measure of reactivity (e.g., the calculated activation energy for decarboxylation or the predicted yield of the dimerization product).
The resulting QSAR model could then be used to predict the reactivity of new, unstudied adipate derivatives, guiding the design of substrates for more efficient chemical transformations. For example, a QSAR model might predict that monoesters with higher HOMO energies and lower steric hindrance around the carboxylate group are the best candidates for high-yield Kolbe electrolysis.
Interactive Data Table: Example of a QSAR Model for Kolbe Electrolysis Reactivity (Hypothetical)
| Descriptor | Coefficient | Interpretation |
|---|---|---|
| HOMO Energy | +2.5 | Higher HOMO energy (less negative) correlates with higher reactivity (easier oxidation). |
| Steric Hindrance Index (around -COO⁻) | -1.8 | Increased steric bulk near the reacting center decreases reactivity. |
| Chain Length (number of carbons) | -0.2 | Longer chains slightly decrease the dimerization efficiency. |
| Constant (Intercept) | +5.5 | Baseline reactivity for the model. |
Hypothetical Model Equation: Reactivity = 5.5 + 2.5(HOMO Energy) - 1.8(Steric Index) - 0.2*(Chain Length)
Emerging Research Frontiers and Future Perspectives
Development of Highly Selective and Green Catalytic Systems for Adipate (B1204190) Synthesis
The industrial synthesis of adipates has historically relied on processes that are often energy-intensive and utilize catalysts that are not environmentally benign. A major thrust of current research is the development of green catalytic systems that offer high selectivity, efficiency, and reusability, particularly for the synthesis of adipic acid, the precursor to sodium monomethyl adipate.
Recent breakthroughs include the use of bifunctional catalysts for the conversion of biomass-derived feedstocks directly into adipates. For instance, a heterogeneous Ir-ReOx/C catalyst has been shown to convert mucic acid, a biomass derivative, into adipates in a single step with a 63% yield, using the green solvent isopropanol (B130326) as a reductant. rsc.org This system operates without high-pressure hydrogen or harmful additives. rsc.org Another innovative approach involves a two-step transformation of glucose, another renewable resource, into adipic acid with a near-quantitative yield of 99%. nih.govresearchgate.net This process utilizes an activated carbon-supported bifunctional catalyst composed of rhenium oxide and palladium. nih.govresearchgate.net
Furthermore, the use of acidic ionic liquids as both catalyst and solvent represents a promising alternative for the esterification of adipic acid. mdpi.com This method allows for high yields (99%) and selectivities (>99%) under mild conditions (70–80 °C) and facilitates easy product separation and catalyst recycling. mdpi.com Enzymatic synthesis using lipases is also being explored to produce adipate esters under mild conditions, which prevents the degradation of starting materials and reduces side reactions. google.com
These advancements in green catalysis for adipic acid and general adipate esters are directly applicable to the more sustainable production of this compound, reducing the environmental footprint and enhancing process efficiency.
Table 1: Comparison of Green Catalytic Systems for Adipate Synthesis
| Catalyst System | Feedstock | Product | Yield | Key Advantages | Source(s) |
| Ir-ReOx/C | Mucic Acid | Adipates | 63% | One-step process, low noble metal content, no high-pressure H₂ required. | rsc.org |
| Rhenium oxide and Palladium on Activated Carbon | Glucaric Acid (from Glucose) | Adipic Acid | 99% | High yield, efficient deoxygenation from biomass-derived acid. | nih.govresearchgate.net |
| Acidic Ionic Liquids | Adipic Acid | Dialkyl Adipates | 99% | Mild reaction conditions, catalyst is recyclable, simple product isolation. | mdpi.com |
| Immobilized Lipase (B570770) | Adipic Acid | Adipate Esters | >95% | Mild conditions, high purity, reusable biocatalyst. | google.com |
Integration with Biomass Valorization and Circular Economy Models
Aligning chemical production with the principles of a circular economy is a critical goal for sustainable development. The production of this compound is well-positioned to integrate into these models by utilizing feedstocks derived from the valorization of biomass. Lignocellulosic biomass is an attractive and globally available alternative to petroleum-based feedstocks for producing commodity chemicals like adipic acid. rsc.org
The synthesis of adipic acid from renewable resources such as glucose and mucic acid is a key strategy. nih.govnih.gov These bio-based routes not only reduce reliance on fossil fuels but also offer pathways to create value from agricultural residues and other waste streams. For example, mucic acid can be produced through the oxidation of galactose, which can be sourced from biomass. nih.gov The development of efficient catalytic processes to convert these bio-based intermediates into adipic acid is crucial for the economic viability of this approach. nih.govnih.gov
By shifting the front-end of the adipate value chain from fossil fuels to renewable biomass, the production of this compound can become a component of a circular economic model. nih.gov This approach minimizes waste, conserves resources, and moves the chemical industry towards a more sustainable, long-term reality. nih.gov
Advanced Materials Design Leveraging Adipate Functionality
The unique chemical structure of adipates imparts valuable properties to a wide range of materials. The linear and flexible six-carbon backbone of the adipate moiety is leveraged in the design of advanced polymers and plasticizers. This compound, with its dual functionality of an ester group and a sodium carboxylate group, offers specific advantages for creating novel materials.
Adipate esters are widely used as biodegradable and non-phthalate plasticizers. mdpi.commarketdataforecast.com They enhance the flexibility of polymers, particularly at low temperatures, making them suitable for applications in food packaging films and medical devices. mdpi.comresearchgate.net For instance, adipate esters have been shown to improve the mechanical properties of poly(lactic acid) (PLA) and thermoplastic starch (TPS) blends, increasing their elongation and making them more processable. researchgate.net
Furthermore, the adipate structure is a fundamental building block for biodegradable polyesters like Poly(butylene adipate-co-terephthalate) (PBAT). mdpi.com The properties of these copolyesters can be tailored by modifying the polymer backbone. As a monoester, monomethyl adipate can be envisioned as a chain terminator to control molecular weight or as a precursor for grafting specific functional groups onto a polymer chain, thereby tailoring the final properties of the material.
Multi-Scale Modeling and Data-Driven Approaches in Adipate Research
Modern materials research increasingly relies on computational tools to accelerate the design and discovery process. Multi-scale modeling and data-driven approaches are becoming indispensable in understanding and predicting the behavior of adipate-containing systems, from the molecular to the macroscopic level. manchester.ac.uk
These computational methods, which include quantum mechanics, molecular dynamics, and coarse-grained simulations, allow researchers to investigate complex phenomena that are difficult to probe experimentally. manchester.ac.uk For example, molecular dynamics simulations have been successfully employed to investigate the miscibility of polymer blends containing adipates, such as PBAT and PLA. researchgate.net By calculating parameters like the Flory-Huggins interaction parameter, researchers can predict the compatibility of different polymer ratios, providing insights that guide the formulation of new blend materials. researchgate.net
Data-driven approaches, such as the development of Abraham model correlations, are used to predict the physicochemical properties of adipate esters like dimethyl adipate based on their molecular structure. researchgate.net These models are crucial for screening potential solvents or designing molecules with specific properties. Applying these multi-scale and data-driven techniques to systems incorporating this compound could enable the prediction of its interaction with polymers, its performance as a plasticizer, or its role in self-assembling structures, thereby accelerating the development of new advanced materials. manchester.ac.ukresearchgate.net
Exploration of New Application Niches in Specialized Chemical and Materials Science Fields
While adipates are well-established in the polymer and plasticizer industries, emerging research is uncovering new, high-value applications in specialized fields. Monomethyl adipate, the parent compound of the sodium salt, is recognized as a valuable synthetic intermediate for creating complex molecules with potential therapeutic applications. chemicalbook.com
Research has shown that monomethyl adipate can be used to prepare novel histone deacetylase (HDAC) inhibitors, which are a class of compounds with potential antitumor activities. chemicalbook.com It also serves as a building block for synthesizing derivatives that can inhibit selectin-mediated cell adhesion, a process relevant to inflammation and other disease states. chemicalbook.com
Beyond pharmaceuticals, the favorable properties of adipate esters, such as low toxicity, high biodegradability, and good thermal stability, make them suitable for sensitive applications. google.com These include formulations for personal care products and cosmetics, where they function as emollients and solvents. factmr.com There is also potential for their use in advanced lubricant formulations and specialized coatings. google.comnih.gov The unique properties of this compound, such as its water solubility, may open up further specialized niches in aqueous-based formulations, drug delivery systems, or as a modifier in hydrogels.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing sodium monomethyl adipate, and how can purity be verified?
- Methodological Answer : Synthesis typically involves esterification of adipic acid with methanol under acidic catalysis, followed by neutralization with sodium hydroxide. Purity verification requires gas chromatography (GC) with flame ionization detection (FID), as commercial-grade products report >93.0% purity via GC analysis . For lab-scale synthesis, nuclear magnetic resonance (¹H-NMR) in deuterated solvents (e.g., D₂O) can confirm structural integrity by identifying characteristic peaks for the methyl ester and carboxylate groups .
Q. Which analytical techniques are most effective for characterizing this compound's structural integrity?
- Methodological Answer :
- ¹H-NMR spectroscopy : Resolves proton environments, such as the methyl ester (-COOCH₃) at δ 3.6–3.7 ppm and the α-methylene groups (-CH₂-) adjacent to the carboxylate .
- Fourier-transform infrared spectroscopy (FTIR) : Identifies ester carbonyl (C=O) stretches near 1740 cm⁻¹ and carboxylate (COO⁻) asymmetric/symmetric stretches at 1560–1610 cm⁻¹ .
- High-performance liquid chromatography (HPLC) : Quantifies impurities using reverse-phase C18 columns with UV detection at 210 nm, optimized for polar carboxylates .
Q. What factors influence the stability of this compound under varying storage conditions?
- Methodological Answer : Stability is sensitive to humidity, temperature, and pH. Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group . Pre-formulation studies should assess degradation kinetics via accelerated stability testing (e.g., 40°C/75% RH for 6 months) and monitor pH-dependent hydrolysis using kinetic modeling .
Advanced Research Questions
Q. How do reaction mechanisms differ between electrochemical and thermal decarboxylation of this compound?
- Methodological Answer :
- Electrochemical decarboxylation : At high current densities on Pt electrodes, the ester undergoes electron transfer via strong orbital hybridization, favoring C–C coupling to dimethyl sebacate. In situ Raman spectroscopy and density functional theory (DFT) simulations reveal Pt surface interactions that lower activation energy .
- Thermal decarboxylation : Requires alkaline conditions (e.g., NaOH) and elevated temperatures (>100°C), producing CO₂ and shorter-chain alkanes. Kinetic isotope effects (KIE) and Arrhenius plots differentiate radical vs. ionic pathways .
Q. What methodologies address discrepancies in quantifying this compound in complex biological or environmental matrices?
- Methodological Answer :
- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery from aqueous matrices.
- Chromatographic challenges : Matrix effects (e.g., salts or proteins) in LC-MS/MS require isotope dilution (e.g., ¹³C-labeled internal standards) to correct signal suppression .
- Validation : Use standard addition methods and cross-validate with orthogonal techniques like capillary electrophoresis (CE) .
Q. How can computational models predict the behavior of this compound in novel solvent systems or catalytic environments?
- Methodological Answer :
- Solvent compatibility : COSMO-RS simulations predict solubility parameters and activity coefficients in green solvents (e.g., ethyl acetate or 1,3-dioxolane), validated experimentally via cloud-point titration .
- Catalytic interactions : DFT-based molecular dynamics (MD) simulate adsorption energies on metal catalysts (e.g., Pt or Pd), guiding electrode design for electrosynthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
